4'-Nitrobenzo-12-crown-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

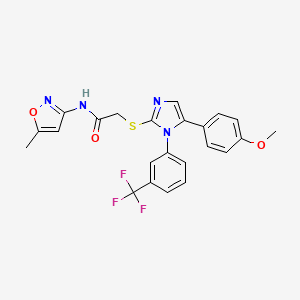

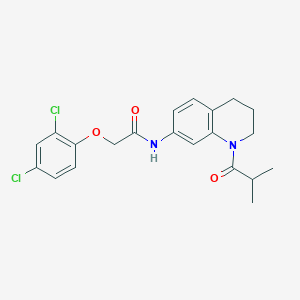

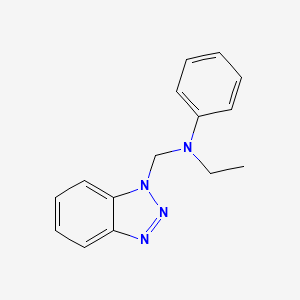

4’-Nitrobenzo-12-crown-4 is a crown ether compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. The “crown” in their name refers to the crown-like shape of the molecule, which can encapsulate metal ions. The nitro group attached to the benzene ring in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and complexation properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’-Nitrobenzo-12-crown-4 can be synthesized through nitration of benzo-12-crown-4. The process involves adding benzo-12-crown-4 to a mixture of chloroform and acetic acid, followed by the slow addition of concentrated nitric acid under ice bath conditions. The reaction mixture is stirred at room temperature for 24 hours, then neutralized with an alkali. The chloroform layer is separated, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain the crude product. The product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent .

Industrial Production Methods: While specific industrial production methods for 4’-Nitrobenzo-12-crown-4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Nitrobenzo-12-crown-4 undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the nitro group with other functional groups.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and acetic acid in chloroform.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Reduction Product: 4’-Aminobenzo-12-crown-4.

Substitution Products: Depending on the nucleophile used, various substituted benzo-12-crown-4 derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

4’-Nitrobenzo-12-crown-4 has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential in biological systems, particularly in the study of ion transport and membrane permeability.

Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.

Wirkmechanismus

The primary mechanism of action of 4’-Nitrobenzo-12-crown-4 involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the nitro group enhances the compound’s binding affinity. This complexation process is influenced by the size and charge of the metal ion, as well as the solvent environment .

Vergleich Mit ähnlichen Verbindungen

Benzo-12-crown-4: Lacks the nitro group, resulting in different reactivity and complexation properties.

4’-Nitrobenzo-15-crown-5: Contains an additional ether group, leading to a larger cavity and different ion selectivity.

Dibenzo-18-crown-6: Features two benzene rings and a larger crown ether ring, providing different complexation characteristics.

Uniqueness of 4’-Nitrobenzo-12-crown-4: The presence of the nitro group in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and binding affinity for metal ions compared to its non-nitrated counterparts. This makes it particularly useful in applications requiring strong and selective ion binding .

Eigenschaften

IUPAC Name |

14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQRTEFANVWPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2563437.png)

![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)

![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)